molecular formula C14H22N2 B2961287 1-Benzyl-3,3-dimethylpiperidin-4-amine CAS No. 473838-36-7

1-Benzyl-3,3-dimethylpiperidin-4-amine

Cat. No.: B2961287
CAS No.: 473838-36-7
M. Wt: 218.344
InChI Key: ZSWUAMLORPBSTM-ZDUSSCGKSA-N
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Description

1-Benzyl-3,3-dimethylpiperidin-4-amine is a chemical compound with the molecular formula C14H22N2 It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and two methyl groups at the 3-position of the piperidine ring

Scientific Research Applications

1-Benzyl-3,3-dimethylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored as a potential therapeutic agent in the treatment of neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a building block in material science.

Safety and Hazards

The safety information for 1-Benzyl-3,3-dimethylpiperidin-4-amine indicates that it has hazard statements H314 and H335 . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethylpiperidin-4-amine can be synthesized through several synthetic routes. One common method involves the alkylation of 3,3-dimethylpiperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

  • 1-Benzyl-3-phenyl-3-piperidinol
  • 1-Benzyl-4-(benzylamino)-4-piperidinecarboxamide
  • 1-Benzyl-N-(3-methoxypropyl)-3,3-dimethylpiperidin-4-amine

Comparison: 1-Benzyl-3,3-dimethylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinities, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

1-benzyl-3,3-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-14(2)11-16(9-8-13(14)15)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWUAMLORPBSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1N)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ammonium acetate (3.5 g, 45.45 mmol) was added to the stirred solution of 1-benzyl-3,3-dimethyl-4-piperidone (2.0 g, 9.2 mmol), in methanol (20 ml) and stirring was continued for 3 hr at ambient temperature. The resulting mixture was cooled at 0° C. and sodium cyanoborohydride (0.58 g, 9.2 mmol) was added. Cooling was removed after 10 min. and resulting mixture was stirred for 6 hr at ambient temperature. The reaction mixture was concentrated to dryness, triturated with water, acidified with conc. HCl (pH 3˜4) and extracted with ethyl acetate to remove impurities. The aqueous layer was basified with 1 M sodium hydroxide solution (pH ˜10) and extracted with ethyl acetate. Ethyl acetate extract was dried (Na2SO4) and concentrated to dryness to furnish 4-amino-1-benzyl-3,3-dimethyl piperidine. Yield 1.6 g (77%), C14H22N2, m/z 219 (M+1), PMR (CDCl3): 0.84 (s, 3H), 0.98 (s, 3H), 1.48 (bs, 2H, D2O exchangeable), 1.66 (m, 2H), 2.04 (m, 2H), 2.42 (m, 2H), 2.86 (m, 1H), 3.46 (dd, 2H), 7.32 (m, 5H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1-benzyl-3,3-dimethylpiperidin-4-one (900 mg, 4.14 mmol) and acetic acid (474 μl, 8.28 mmol) in 7 M NH3 in MeOH (35.5 ml, 249 mmol) was first stirred for 30 min at RT. Then NaBH4 (1.57 g, 41.4 mmol) was added at RT. The reaction batch was stirred for 30 min at RT, concentrated and then diluted with DCM (100 ml). The organic phase was washed with saturated aqueous NaHCO3, dried and concentrated to dryness.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
474 μL
Type
reactant
Reaction Step One
Name
Quantity
35.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.57 g
Type
reactant
Reaction Step Two

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